![molecular formula C14H25F3N2O5 B12374931 (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The trifluoroacetic acid component adds to the compound’s stability and solubility in various solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid typically involves multiple steps:
Isotopic Labeling: The starting materials are isotopically labeled amino acids, which are synthesized using ^15N and ^13C precursors.
Peptide Bond Formation: The labeled amino acids undergo peptide bond formation through condensation reactions, often facilitated by coupling reagents like EDCI or DCC.
Protection and Deprotection: Protecting groups are used to prevent side reactions during synthesis. These groups are later removed under specific conditions.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, ensuring the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, using automated synthesizers, and employing large-scale purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry
The isotopically labeled compound is used in NMR spectroscopy to study molecular structures and dynamics. It helps in understanding reaction mechanisms and molecular interactions.
Biology
In biological research, the compound is used to trace metabolic pathways and protein interactions. The isotopic labels allow for precise tracking of the compound within biological systems.
Medicine
The compound can be used in drug development and pharmacokinetics studies to understand the distribution and metabolism of drugs.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique isotopic labeling provides insights into reaction mechanisms and material properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to study these interactions in detail, revealing the pathways and mechanisms involved. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid: Similar structure but without isotopic labeling.
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-methylpentanoyl]amino]-3-methylpentanoic acid: Labeled with ^15N but not ^13C.
Uniqueness
The unique combination of ^15N and ^13C labeling in (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid allows for detailed studies of molecular interactions and pathways. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
Propriétés
Formule moléculaire |
C14H25F3N2O5 |
|---|---|
Poids moléculaire |
365.30 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,11+1,13+1; |
Clé InChI |
HLGNYRXYXQCEQW-PARMHCJRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N[13C](=O)[13C@H]([13CH2][13CH]([13CH3])[13CH3])[15NH2].C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
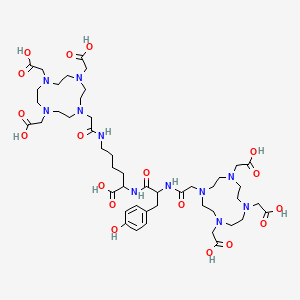

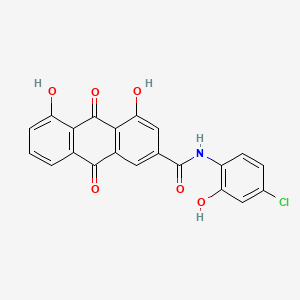
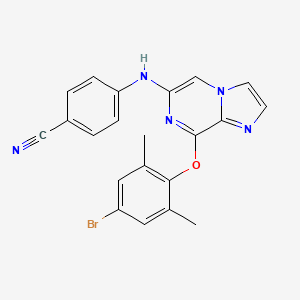
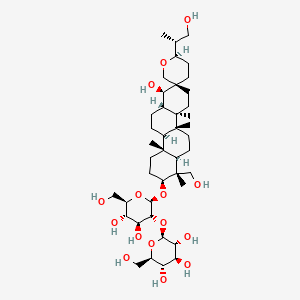
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

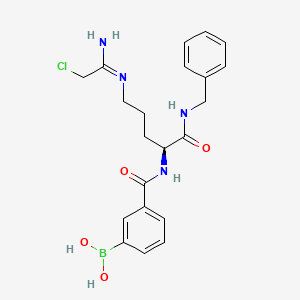
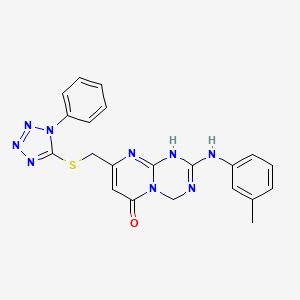
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
